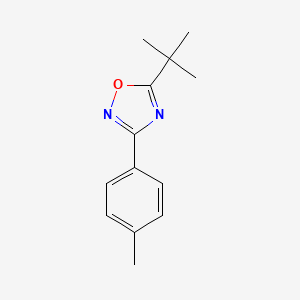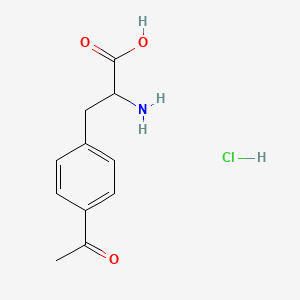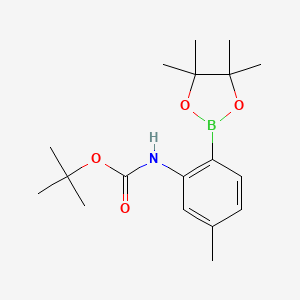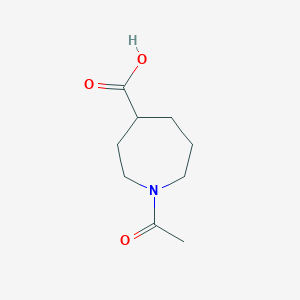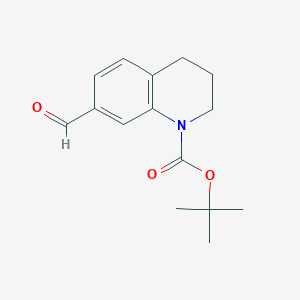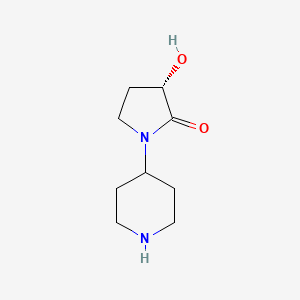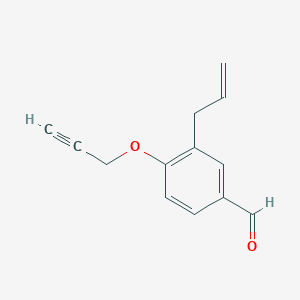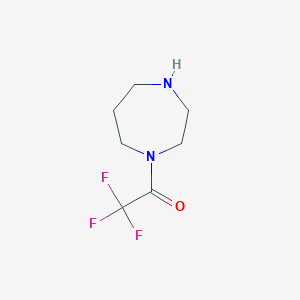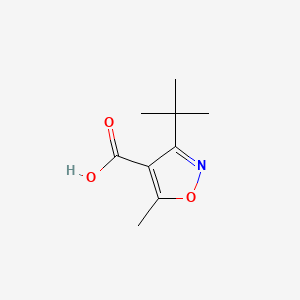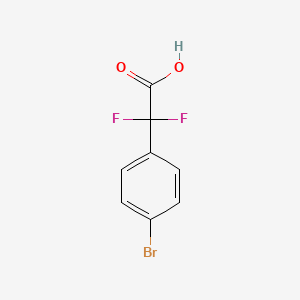
2-(4-Bromophenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
2-(4-Bromophenyl)-2,2-difluoroacetic acid, also known as BDFAA, is a versatile organic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BDFAA is a brominated derivative of the difluoroacetic acid (DFAA), and it has been used in numerous research studies to investigate various biochemical and physiological processes. BDFAA has been found to have a variety of effects on the body, and it has been used in a number of different lab experiments.
Applications De Recherche Scientifique
1. Synthesis of Organic Compounds
2-(4-Bromophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of various organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, has been involved in radical additions to vinyl ethers, a process useful for the synthesis of compounds like 3,3-difluoro-GABA (Kondratov et al., 2015). Similarly, the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids has been reported, showcasing the reagent's role in peptidomimetics (Gouge, Jubault, Quirion, 2004).
2. Liquid Crystal Display Materials
4-Bromo-4'-hydroxybiphenyl, a compound synthesized from 2-(4-Bromophenyl)-2,2-difluoroacetic acid, is a critical intermediate for producing liquid crystal display materials. This synthesis involves esterification and bromination processes (Ren Guo-du, 2001).
3. Preparation of Heterocyclic Compounds with Antibacterial Activities
The compound has been used as a starting material in the preparation of various heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, with potential antibacterial activities (El-Hashash et al., 2015).
4. Synthesis of ω-(4-Bromophenyl)alkanoic Acids
This compound plays a role in the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are then transformed into boronates, useful in various chemical syntheses (Zaidlewicz, Wolan, 2002).
5. Visible-Light-Driven Reactions
Ethyl 2-bromo-2,2-difluoroacetate, a related compound, is used in visible-light-driven reactions for direct 2,2-difluoroacetylation, demonstrating the compound's utility in photochemical processes (Furukawa et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, such as the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that 4-bromophenylacetic acid, a related compound, is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGIHCJVNSDFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2,2-difluoroacetic acid | |
CAS RN |
913574-93-3 | |
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

